molecular formula C21H15F2N5O B1243858 TPA-023B CAS No. 425377-76-0

TPA-023B

Cat. No.: B1243858
CAS No.: 425377-76-0
M. Wt: 391.4 g/mol
InChI Key: PCZLQMGFNUNVOM-UHFFFAOYSA-N
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Description

TPA-023B is a compound known for its high affinity and selective modulation of the gamma-aminobutyric acid type A (GABAA) receptor. It acts as a partial agonist at the alpha2 and alpha3 subtypes and as an antagonist at the alpha1 subtype. This compound is primarily used in scientific research due to its non-sedating anxiolytic-like properties .

Scientific Research Applications

TPA-023B has a wide range of applications in scientific research:

Mechanism of Action

Unii-gmy695BP6Q, also known as TPA-023B , is a compound with a molecular formula of C21H15F2N5O . This article will delve into the mechanism of action of Unii-gmy695BP6Q, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Unii-gmy695BP6Q is currently under investigation .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Unii-gmy695BP6Q are currently under investigation .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Unii-gmy695BP6Q is currently under investigation .

Biochemical Analysis

Biochemical Properties

Unii-gmy695BP6Q plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Unii-gmy695BP6Q has been shown to interact with gamma-aminobutyric acid (GABA) receptors, particularly the GABA-A receptor subtype . This interaction modulates the receptor’s activity, leading to changes in neurotransmission and neuronal excitability.

Cellular Effects

Unii-gmy695BP6Q exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Unii-gmy695BP6Q has been observed to affect the GABAergic signaling pathway, which plays a crucial role in maintaining the balance between neuronal excitation and inhibition . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of Unii-gmy695BP6Q involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Unii-gmy695BP6Q binds to the GABA-A receptor, enhancing its inhibitory effects on neuronal activity . This binding interaction leads to the activation of downstream signaling pathways, resulting in changes in gene expression and modulation of cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Unii-gmy695BP6Q can change over time. Studies have shown that the stability and degradation of Unii-gmy695BP6Q can influence its long-term effects on cellular function . For instance, prolonged exposure to Unii-gmy695BP6Q may lead to receptor desensitization, reducing its efficacy over time. Additionally, the compound’s stability in various experimental conditions can affect its overall impact on cellular processes.

Dosage Effects in Animal Models

The effects of Unii-gmy695BP6Q vary with different dosages in animal models. At lower doses, Unii-gmy695BP6Q has been shown to enhance GABAergic signaling, leading to anxiolytic and sedative effects . At higher doses, the compound may exhibit toxic or adverse effects, such as respiratory depression and motor impairment. These threshold effects highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

Unii-gmy695BP6Q is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, influencing the compound’s overall pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

Within cells and tissues, Unii-gmy695BP6Q is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, Unii-gmy695BP6Q’s distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to specific proteins.

Subcellular Localization

Unii-gmy695BP6Q exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized to the cell membrane, where it interacts with GABA-A receptors . This localization is facilitated by targeting signals and post-translational modifications that direct Unii-gmy695BP6Q to specific compartments or organelles within the cell.

Preparation Methods

The synthesis of TPA-023B involves several steps, including the formation of the triazolopyridazine core and subsequent functionalization. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the pyridazine moiety. Reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Chemical Reactions Analysis

TPA-023B undergoes various chemical reactions, including:

Comparison with Similar Compounds

TPA-023B is often compared with other GABAA receptor modulators such as TPA-023 and MRK-409. Unlike this compound, MRK-409 exhibits moderate activity at the alpha1 subtype, leading to sedative effects. TPA-023, on the other hand, shares a similar selectivity profile with this compound but has different pharmacokinetic properties. The unique feature of this compound is its high selectivity and non-sedating anxiolytic properties, making it a valuable tool in research .

Similar Compounds

  • TPA-023
  • MRK-409
  • PF-06372865

Properties

IUPAC Name

3-fluoro-2-[2-fluoro-5-[3-(2-hydroxypropan-2-yl)imidazo[1,2-b][1,2,4]triazin-7-yl]phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N5O/c1-21(2,29)18-11-26-28-17(10-25-20(28)27-18)12-6-7-15(22)14(8-12)19-13(9-24)4-3-5-16(19)23/h3-8,10-11,29H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZLQMGFNUNVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=NC=C(N2N=C1)C3=CC(=C(C=C3)F)C4=C(C=CC=C4F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047330
Record name PharmaGSID_47330
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425377-76-0
Record name TPA-023B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425377760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TPA-023B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMY695BP6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

6,2′-Difluoro-5′-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-carbonitrile was coupled to 2-(7-bromoimidazo[1,2-b][1,2,4]triazin-3-yl)propan-2-ol in 32% yield using a similar procedure to that described in Example 3, step f, to give a yellow solid: mp 206° C.; 1H NMR (360 MHz, CDCl3) δ 1.71 (6H, s), 3.28 (1H, br s), 7.37-7.66 (4H, m), 8.15 (2H, m), 8.26 (1H, s), 8.78 (1H, s); MS (ES+) m/z 392 [M+H]+. Anal. Found: C, 64.66; H, 3.93, N, 17.71%. Required for C21H15F2N5O: C, 64.45; H, 3.86; N, 17.89%.
Name
6,2′-Difluoro-5′-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-carbonitrile
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